![molecular formula C20H20FN7O B12162892 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzimidazole and tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of Tetrazole Moiety: The tetrazole ring can be synthesized by the reaction of nitriles with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the benzimidazole and tetrazole moieties with a fluorinated benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution of the fluorine atom could yield various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of benzimidazole and tetrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators, such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole are structurally similar and have similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents, contain the tetrazole moiety.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole moieties, which may confer distinct biological activities and therapeutic potential .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H20FN7O
- Molecular Weight : 393.4 g/mol
- IUPAC Name : this compound
The structure includes a benzimidazole moiety linked to a tetrazole group, which is significant in determining its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly adenosine receptors. This inhibition is associated with various physiological processes, including inflammation and pain modulation. The compound's potential to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators like prostaglandins.
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by this compound could lead to decreased inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
The benzimidazole and tetrazole functionalities may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess such properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamide | Similar benzamide backbone; lacks benzimidazole | Potential anti-inflammatory |
4-Amino-N-(hexyl)-benzenesulfonamide | Contains sulfonamide instead of tetrazole | Antimicrobial properties |
N-[4-(1H-benzimidazol-2-yl)-butanoyl] | Benzimidazole moiety; no tetrazole | Antiproliferative effects |
This table illustrates how the combination of both benzimidazole and tetrazole functionalities in this compound may confer distinct biological properties not found in other similar compounds.
Case Studies and Research Findings
Recent literature provides insights into the biological activity of benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties. For instance, a comprehensive review documented that benzimidazole derivatives exhibit activities ranging from antimicrobial to anticancer effects .
In particular, studies have focused on:
Properties
Molecular Formula |
C20H20FN7O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20FN7O/c21-14-9-10-18(28-13-23-26-27-28)15(12-14)20(29)22-11-5-1-2-8-19-24-16-6-3-4-7-17(16)25-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,22,29)(H,24,25) |
InChI Key |
ANIMBVSOFGYVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.